3b-Cholesta-5,24-dien-3-ol
CAS No.:
Cat. No.: VC19799125
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H44O |
|---|---|
| Molecular Weight | 384.6 g/mol |
| IUPAC Name | (10R,13R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
| Standard InChI Key | AVSXSVCZWQODGV-WEWVNJLASA-N |
| Isomeric SMILES | CC(CCC=C(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
| Canonical SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Introduction
Chemical Identity and Structural Features
3β-Cholesta-5,24-dien-3-ol (CAS 313-04-2) belongs to the cholestadienol family, with the systematic IUPAC name (3β)-cholesta-5,24-dien-3-ol. Its molecular formula is C₂₇H₄₄O, and it has a molecular weight of 384.64 g/mol . The compound’s structure features:
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A tetracyclic steroid nucleus with trans-fused rings.
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A hydroxyl group at the C-3 position in β-orientation.
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Double bonds between C-5 and C-6 (Δ⁵) and C-24 and C-25 (Δ²⁴).
The InChIKey (AVSXSVCZWQODGV-DPAQBDIFSA-N) and SMILES (OC1CC2=CCC3C(CCC4(C)C(CCC34)C(C)CCC=C(C)C)C2(C)CC1) notations provide unambiguous identifiers for its stereochemistry . The Δ²⁴ double bond distinguishes it from cholesterol, conferring unique physicochemical properties, such as reduced membrane rigidity and altered interaction with lipid rafts .
Table 1: Physicochemical Properties of 3β-Cholesta-5,24-dien-3-ol
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 384.64 g/mol | |
| XLogP3 | 8.3 | |
| Topological Polar SA | 20.2 Ų | |
| Rotatable Bonds | 4 | |
| Hydrogen Bond Donors | 1 |
Biosynthesis and Metabolic Pathways
3β-Cholesta-5,24-dien-3-ol is a key intermediate in the Bloch pathway of cholesterol biosynthesis. It forms via the enzymatic reduction of cholesta-5,7,24-trien-3β-ol by Δ24-reductase in organisms such as vertebrates and yeast . Studies using rat liver microsomes and yeast homogenates demonstrate its production from mevalonic acid, with isotopic labeling confirming the retention of hydrogen at C-24 during synthesis .
Notably, the compound’s Δ²⁴ double bond is a substrate for the enzyme SC5D24 (sterol-C5-desaturase), which catalyzes its conversion to cholesterol in final steps. Genetic mutations in this pathway, such as those affecting Δ24-reductase, lead to desmosterolosis—a rare lipid storage disorder characterized by developmental anomalies and neurological deficits .
Physicochemical Behavior and Analytical Characterization
The hydrophobic nature of 3β-Cholesta-5,24-dien-3-ol (logP = 8.3) renders it insoluble in water but soluble in organic solvents like chloroform and hexane . Analytical methods for its detection include:
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Gas Chromatography (GC): Kovats’ retention index (RI) of 3214 on an OV-1 column under isothermal conditions at 260°C .
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Mass Spectrometry (MS): Characteristic fragments at m/z 368.3 (M⁺-H₂O) and 255.2 (steroid nucleus) .
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Nuclear Magnetic Resonance (NMR): Key signals include δ 5.35 ppm (C-5 proton) and δ 5.15 ppm (C-24 proton) .
Table 2: Analytical Data for 3β-Cholesta-5,24-dien-3-ol
| Method | Conditions | Key Data |
|---|---|---|
| GC | OV-1 column, 260°C | RI = 3214 |
| MS | Electron ionization | m/z 384.6 (M⁺) |
| ¹H NMR | CDCl₃, 400 MHz | δ 5.35 (1H, d, J=5 Hz) |
Biological Roles and Pathological Implications
3β-Cholesta-5,24-dien-3-ol is a structural component of cell membranes, where it modulates fluidity and permeability. Unlike cholesterol, its Δ²⁴ unsaturation disrupts lipid packing, making membranes more permeable to ions and small molecules . Biologically, it serves as:
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A precursor for steroid hormones and bile acids.
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A ligand for liver X receptors (LXRs), influencing lipid metabolism genes .
In desmosterolosis, accumulated 3β-Cholesta-5,24-dien-3-ol disrupts myelination and neuronal migration, leading to severe phenotypes such as microcephaly and intellectual disability. Animal models show that desmosterol supplementation rescues developmental defects in Sc5d-null mice, underscoring its essential role in neurodevelopment .
Pharmacological and Industrial Applications
Despite its pathological associations, 3β-Cholesta-5,24-dien-3-ol has therapeutic potential:
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Anticancer Agents: Derivatives inhibit hedgehog signaling in basal cell carcinoma .
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Neuroprotective Compounds: Its ability to cross the blood-brain barrier makes it a candidate for drug delivery .
Industrially, the compound is synthesized for research reagents, with suppliers offering it at scales from 1 mg to 25 mg. Purity standards exceed 95% for pharmacopeial applications (e.g., Cholesterol EP Impurity B) .
Challenges and Future Directions
Current research gaps include:
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Analytical Standardization: Lack of certified reference materials complicates quantification in biological matrices.
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Pharmacokinetics: Limited data on absorption and metabolism in humans.
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Synthetic Routes: Existing methods rely on costly enzymatic reduction; chemical synthesis remains inefficient .
Future studies should prioritize in vivo toxicology profiles and scalable production techniques to harness its therapeutic potential fully.
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